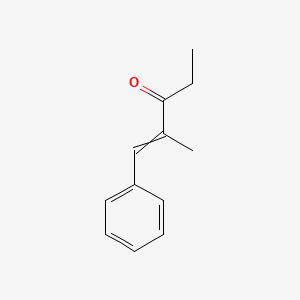
2-Methyl-1-phenylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenylpent-1-en-3-one is an organic compound with the molecular formula C12H14O. It is a ketone with a phenyl group attached to the first carbon of the pentenone chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpent-1-en-3-one can be achieved through a crossed aldol condensation reaction between benzaldehyde and pentan-3-one. The reaction involves the following steps :
- Add a base to a dry solvent under stirring.
- Cool the mixture using an ice bath or dry ice/isopropanol.
- Add pentan-3-one dropwise to form the corresponding enolate.
- Slowly add freshly distilled benzaldehyde.
- Allow the reaction to reach room temperature and stir for a while.
- Acidify the mixture and heat it to facilitate the elimination of water and complete the aldol condensation.
Industrial Production Methods
Industrial production methods for this compound typically involve similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Methyl-1-phenylpent-1-en-3-one has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo keto-enol tautomerism, which affects its reactivity and interactions with biological molecules . The enolate form can participate in nucleophilic addition reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-penten-3-one: Similar structure but lacks the methyl group at the second carbon.
3-Methyl-1-phenylpent-1-yn-3-ol: Contains a triple bond instead of a double bond.
Cyclopentenone: A cyclic analog with similar reactivity.
Uniqueness
2-Methyl-1-phenylpent-1-en-3-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a phenyl group and a methyl group on the pentenone chain provides distinct chemical properties compared to its analogs.
Propriétés
Numéro CAS |
75391-07-0 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clé InChI |
JBFFAKAIUSEHAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



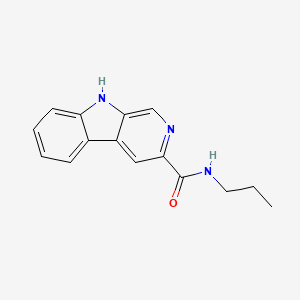
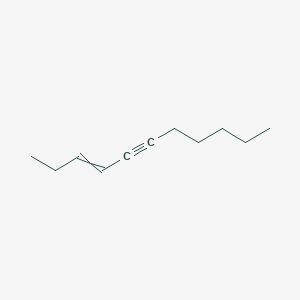
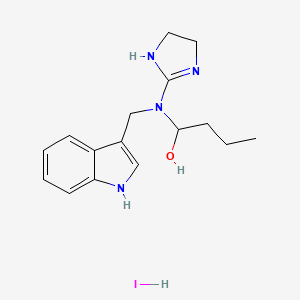
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)

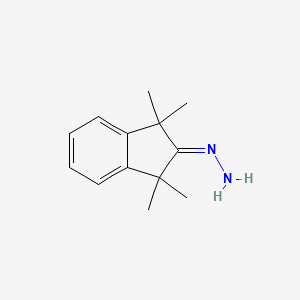
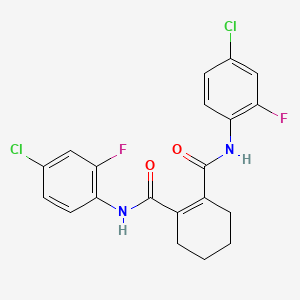
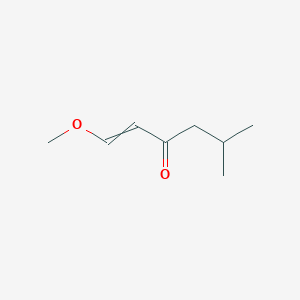
methylene]-](/img/structure/B14439254.png)
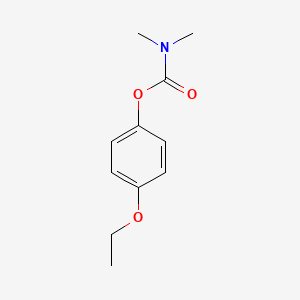
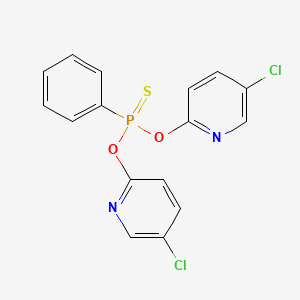
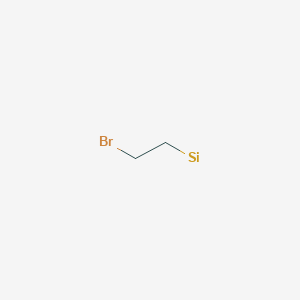
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
